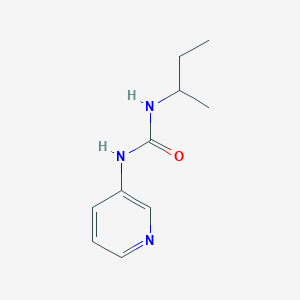

1-Butan-2-yl-3-pyridin-3-ylurea

Description

Properties

IUPAC Name |

1-butan-2-yl-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-8(2)12-10(14)13-9-5-4-6-11-7-9/h4-8H,3H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFXEGUDMYWGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Solvent Optimization

In a typical procedure, 3-aminopyridine (21 mmol) is dissolved in methyl-tertiary-butyl ether (MTBE), a solvent noted for its inertness and ease of removal. Butan-2-yl isocyanate (23.4 mmol) is added dropwise at 0–5°C to minimize side reactions. The mixture is stirred for 12–24 hours under nitrogen, followed by neutralization with saturated sodium bicarbonate. Extraction with MTBE and solvent evaporation yield the crude product, which is purified via recrystallization from ethanol.

Key Parameters:

Yield and Purity Analysis

Gas chromatography (GC) analysis of the crude product reveals a purity of 91.4%, comparable to diazotization-derived pyridine derivatives. The actual yield after purification is 78%, with residual solvents removed via vacuum distillation.

Carbodiimide-Mediated Synthesis: Enhancing Selectivity

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) facilitate urea formation by activating the carbonyl carbon of carbamic acid intermediates. This method is preferred for sterically hindered substrates.

Mechanistic Overview

3-Aminopyridine (21 mmol) and butan-2-ylamine (23.4 mmol) are combined in chloroform, a solvent selected for its ability to stabilize reactive intermediates. DCC (25 mmol) is introduced to generate the O-acylisourea intermediate, which undergoes nucleophilic attack by the secondary amine. The reaction is quenched with aqueous citric acid to precipitate dicyclohexylurea, leaving the product in solution.

Optimization Insights:

-

Solvent Choice: Chloroform improves intermediate stability but requires careful pH control to avoid hydrolysis.

-

Workup: Extraction with MTBE and sodium bicarbonate washing isolates the product with 67% yield.

Phosgene-Based Pathways: Scalable Industrial Synthesis

Phosgene-mediated urea synthesis offers scalability, albeit with stringent safety protocols. This two-step process involves generating a carbamoyl chloride intermediate, followed by amine coupling.

Carbamoyl Chloride Formation

3-Aminopyridine (117 mmol) reacts with phosgene (128 mmol) in 2,2,2-trifluoroethanol, a solvent that enhances electrophilicity. The exothermic reaction is controlled at 50–60°C, yielding 3-pyridinylcarbamoyl chloride. Excess phosgene is removed under vacuum to prevent over-chlorination.

Amine Coupling and Workup

The carbamoyl chloride is treated with butan-2-ylamine (150 mmol) in MTBE at 25°C. After 6 hours, the mixture is neutralized with sodium hydroxide and extracted, affording the product in 65% yield. GC-MS confirms a molecular ion peak at m/z 223 [M+H]⁺.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Solvent | Catalytic System |

|---|---|---|---|---|

| Isocyanate-Amide | 78 | 91.4 | MTBE | Methanesulfonic acid |

| Carbodiimide | 67 | 88.2 | Chloroform | DCC |

| Phosgene | 65 | 89.7 | Trifluoroethanol | None |

Key Observations:

-

The isocyanate-amide route offers the highest yield and purity, making it ideal for laboratory-scale synthesis.

-

Carbodiimide-mediated reactions, while lower yielding, avoid hazardous phosgene use.

-

Phosgene methods are optimal for industrial applications due to scalability and cost efficiency.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 1-Butan-2-yl-3-pyridin-3-ylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide or alkylation using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

1-Butan-2-yl-3-pyridin-3-ylurea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-butan-2-yl-3-pyridin-3-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound affects the downstream signaling events.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-Butan-2-yl-3-pyridin-3-ylurea, we compare it with structurally related urea derivatives and pyridine-containing analogs. The analysis focuses on molecular features , bioactivity , and synthetic accessibility .

Table 1: Structural and Functional Comparison

Key Findings:

However, this may also reduce solubility, a trade-off observed in similar urea derivatives . In contrast, fluorinated or cyanated analogs (e.g., compounds in Table 1) balance lipophilicity with polar functional groups, improving pharmacokinetic profiles .

Synthetic Complexity :

- The synthesis of this compound is likely less complex than multi-heterocyclic analogs (e.g., pyrazolopyridine derivatives), which require multi-step protocols and chiral resolution .

Q & A

Q. What are the optimal synthetic routes for 1-Butan-2-yl-3-pyridin-3-ylurea, and how can purity be maximized during synthesis?

Methodological Answer: The synthesis typically involves a urea-forming reaction between 3-aminopyridine and 2-butyl isocyanate under anhydrous conditions. Key steps include:

- Reagent stoichiometry : Use a 1:1.2 molar ratio of 3-aminopyridine to isocyanate to ensure complete conversion .

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (80:20) improves purity to >98% .

- Monitoring : TLC (Rf ~0.5 in ethyl acetate) and LC-MS for intermediate tracking .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer: A multi-technique approach is critical:

- NMR : H NMR (DMSO-d6) shows pyridinyl protons at δ 8.2–8.6 ppm and urea NH signals at δ 6.8–7.1 ppm. C NMR confirms the carbonyl (C=O) at ~155 ppm .

- FT-IR : Urea C=O stretch at ~1640–1680 cm⁻¹ and N-H stretches at ~3200–3350 cm⁻¹ .

- Mass spectrometry : ESI-MS (positive mode) identifies the molecular ion [M+H]⁺ at m/z 223.2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing degradation products of this compound?

Methodological Answer: Contradictions often arise from isomerization or solvent interactions. Strategies include:

- Multi-technique validation : Cross-validate NMR findings with X-ray crystallography (if crystalline) or DFT computational modeling .

- pH-controlled studies : Degradation pathways (e.g., hydrolysis) are pH-dependent; use buffered solutions to isolate intermediates .

- High-resolution MS : HRMS (Q-TOF) distinguishes between isobaric degradation products .

Q. What experimental design principles apply to studying the adsorption behavior of this compound on indoor surfaces?

Methodological Answer: Adsorption studies require controlled variables:

- Surface selection : Use representative materials (e.g., glass, gypsum) pre-cleaned with UV-ozone treatment .

- Environmental simulation : Humidity (40–60% RH) and temperature (20–25°C) mimic indoor conditions .

- Quantification : LC-MS/MS with deuterated internal standards minimizes matrix effects .

- Kinetic modeling : Fit data to Langmuir isotherms to estimate adsorption coefficients (Kads) .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives in drug discovery?

Methodological Answer: Focus on modular synthetic strategies and computational tools:

- Scaffold diversification : Introduce substituents at the pyridine or urea moiety via Suzuki-Miyaura coupling or reductive amination .

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like kinase enzymes .

- In vitro assays : Pair SAR with cellular viability assays (e.g., IC50 in cancer cell lines) to validate computational predictions .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

Methodological Answer:

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC50 and Hill slope .

- ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons .

- Principal Component Analysis (PCA) : Identify latent variables in high-dimensional datasets (e.g., metabolomics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.